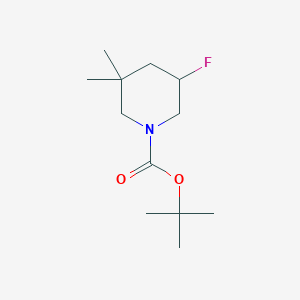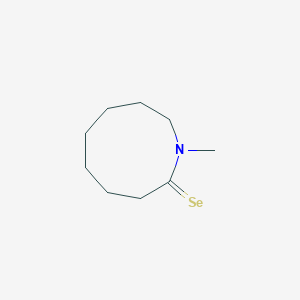
1-Methylazonane-2-selenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylazonane-2-selenone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Selenium, a chalcogen element, is known for its role in biological systems and its utility in synthetic chemistry. The incorporation of selenium into organic molecules can impart distinctive reactivity and functionality, making compounds like this compound valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylazonane-2-selenone can be synthesized through the reaction of 1,3-dialkylimidazole salts with selenium in the presence of potassium carbonate in ethanol or acetone under refluxing conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylazonane-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the selenium center.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols can be employed under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to selenoxides or selenones, while substitution reactions can yield various organoselenium derivatives.
Aplicaciones Científicas De Investigación
1-Methylazonane-2-selenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique redox properties make it useful in studying oxidative stress and redox biology.
Mecanismo De Acción
The mechanism by which 1-Methylazonane-2-selenone exerts its effects involves its redox activity and ability to interact with metal ions. The compound can undergo selenol/selenone tautomerism, which contributes to its unique redox properties. This tautomerism allows the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
1,3-Dialkylimidazole-2-selenones: These compounds share a similar selenium-containing structure and exhibit comparable reactivity.
1,3-Imidazolidine-2-thione: This sulfur analog of 1-Methylazonane-2-selenone has similar chemical properties but differs in its reactivity and applications.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring redox activity and metal ion interactions.
Propiedades
Fórmula molecular |
C9H17NSe |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-methylazonane-2-selone |
InChI |
InChI=1S/C9H17NSe/c1-10-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3 |
Clave InChI |
GIZGEFQZMFXGIO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCCCCC1=[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


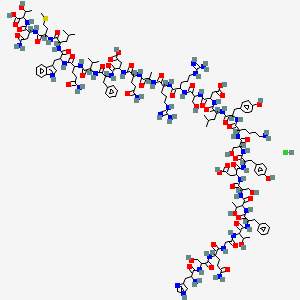
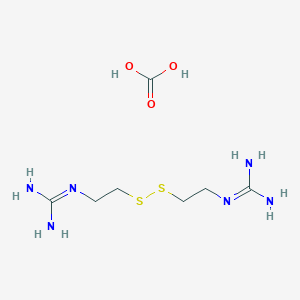

![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)

![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
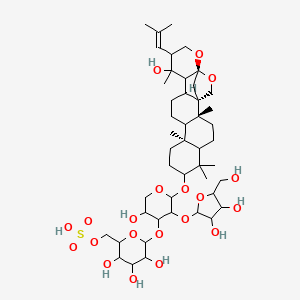
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
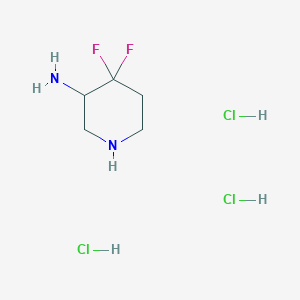
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
